3-(Benzyloxy)benzene-1-sulfonyl chloride
Overview
Description
3-(Benzyloxy)benzene-1-sulfonyl chloride is a useful research chemical . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of sulfonyl chlorides, such as 3-(Benzyloxy)benzene-1-sulfonyl chloride, often involves the use of phosphorus pentachloride or phosphorus oxychloride . The reaction involves the formation of a cationic intermediate, which then loses a proton to regenerate the aromatic ring .Molecular Structure Analysis
The molecular formula of 3-(Benzyloxy)benzene-1-sulfonyl chloride is C13H11ClO3S . Its molecular weight is 282.743 Da .Chemical Reactions Analysis
Sulfonyl chlorides, including 3-(Benzyloxy)benzene-1-sulfonyl chloride, are typically involved in electrophilic aromatic substitution reactions . They can also react with Grignard reagents to form sulfinates .Scientific Research Applications
Friedel-Crafts Sulfonylation : 1-Butyl-3-methylimidazolium chloroaluminate ionic liquids have been used for Friedel-Crafts sulfonylation reactions with benzene and substituted benzenes using sulfonyl chlorides, including 4-methyl benzenesulfonyl chloride (Nara, Harjani, & Salunkhe, 2001).
Ortho-Sulfonylation of Aryloxypyridines : Palladium-catalyzed direct sulfonylation of 2-aryloxypyridines at the ortho-position of the benzene ring was achieved using sulfonyl chlorides (Xu, Liu, Li, & Sun, 2015).
Visible-Light-Induced Radical Cascade Cyclization : A method for the cascade sulfonylation/cyclization of 1-(allyloxy)-2-(1-arylvinyl)benzenes with sulfonyl chlorides under visible light photocatalysis was developed, leading to the synthesis of sulfonated benzoxepines (Zhou et al., 2021).
Microwave-Assisted Sulfonylation : Solvent-free sulfonylation of benzene and its derivatives was carried out under microwave irradiation, demonstrating preferential interactions with polar species in the reaction, including aryl sulfone (Marquié et al., 2001).
Synthesis of Benzimidazoles : Ionic liquid-based catalytic systems have been used to synthesize benzimidazole derivatives from benzene-1, 2-diamine and aromatic aldehydes or carboxylic acids (Khazaei et al., 2011).
Synthesis of Arylsulfonamides : Arylsulfonylation of N-isobutylaniline and its derivatives was studied, providing insights into the reactivity and mechanism of these reactions (Kustova, Sterlikova, & Klyuev, 2002).
Reactivity with 1,2,3-Triazoles : Studies on the reactions of triazoles with sulfonyl chlorides have revealed insights into the formation of regioisomeric 1- and 2-sulfonyl-1,2,3-triazoles (Beryozkina et al., 2015).
Functional Group Uniformity Analysis : Infrared spectroscopy was used to determine the functional group uniformity of polystyrol sulfonyl chloride resins, providing a convenient and quick method for analysis (Lin, Wei, Liu, & Zhou, 2009).
Hydrolyses of Sulfonyl Chlorides : A study on the hydrolyses of various acid derivatives, including sulfonyl chlorides, helped in understanding reaction mechanisms ranging from SN1 to SN3 processes (Bentley, 2015).
Alkyl Benzene Sulfonyl Chloride Synthesis : Research focused on the synthesis of alkyl benzene sulfonyl chloride from alkyl substituted benzene and chlorosulfonic acid, optimizing yield conditions (Lu Jun-rui, 2013).
Safety and Hazards
properties
IUPAC Name |
3-phenylmethoxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3S/c14-18(15,16)13-8-4-7-12(9-13)17-10-11-5-2-1-3-6-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIWWDGQCBSSMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)benzene-1-sulfonyl chloride |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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